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Rebastinib is characterized as a potent and selective switch control inhibitor [1]. Its unique allosteric
mechanism involves binding not only to the ATP-binding pocket as a Type II inhibitor but also penetrating
the deeply embedded switch control pocket of the kinase domain [2]. This dual binding locks the kinase
(including ABL1, TIE2, and others) in an inactive conformation, preventing the conformational change
required for activation, independent of ATP concentration or the phosphorylation state of the regulatory

tyrosine [2] [1]. This results in prolonged target engagement due to slower dissociation rates [2].

Quantitative Potency and Selectivity

Rebastinib exhibits picomolar to low nanomolar potency against its primary targets. The table below

summarizes its key inhibitory values:

Target/Kinase Reported ICso | Potency Experimental Context Source

TIE2 Potent picomolar inhibitor Kinase assay; mouse models of [1]
metastatic cancer

BCR-ABL1 (T315I Effective inhibition Mouse model of CML-like [2]
mutant) myeloproliferative neoplasia
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Target/Kinase Reported ICso | Potency Experimental Context Source
FGR Direct target; reduced Pull-down assay & dose-response in [3]
phosphorylation CRC cells
CDK16 Potent inhibitor In vitro and in vivo breast cancer [4]
models
ABL1, FLT3 Switch control inhibitor Preclinical characterization [2]

Key Biological Effects and Signaling Pathways

Rebastinib's inhibition of TIE2 and other kinases leads to several critical biological outcomes in the tumor

microenvironment:

¢ Disruption of Angiogenesis: By blocking TIE2 on vascular endothelial cells, rebastinib exerts anti-
angiogenic effects, preventing the formation of new tumor blood vessels [1].

¢ Inhibition of Metastasis: Rebastinib targets Tie2-expressing macrophages (TEMs), which are a
key component of the Tumor Microenvironment of Metastasis (TMEM). TMEM sites are
microanatomical structures where a Tie2Hi/Vegf-AHi macrophage, a Mena-expressing tumor cell, and
an endothelial cell make direct contact. Rebastinib blocks TMEM-mediated vascular permeability
and tumor cell intravasation [1] [5].

¢ Immunomodulation: Recent research shows rebastinib enhances anti-tumor immunity. In colorectal
cancer models, it targets the FGR-AKT-SP1-DKK1 axis, which reduces DKK1 secretion. Lower
DKK1 levels in the tumor microenvironment enhance the infiltration and cytotoxic function of CD8+ T
cells [3]. In an ovarian cancer model, combination therapy increased cytotoxic T cells in ascites [6].

The following diagram illustrates the key signaling pathways and biological processes inhibited by

rebastinib:
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Rebastinib inhibits TIE2-driven angiogenesis and metastasis, while blocking the FGR-DKKI1 axis to
enhance CD8+ T-cell activity.
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Essential Experimental Protocols

Key methodologies for evaluating rebastinib's activity in research settings include:

¢ TIE2 Kinase Assay: Kinase activity is determined by coupling the kinase reaction with the pyruvate
kinasellactate dehydrogenase system, which monitors ADP production. Percent inhibition values
are compared to DMSO controls, and ICso values are calculated using Prism software (GraphPad)
[1].

¢ HUVEC Transwell Migration Assay: Used to assess the anti-angiogenic effect of rebastinib.
Human Umbilical Vein Endothelial Cells (HUVECS) are maintained in EGM medium and used
within the first 6 passages for transwell migration assays [1].

e Western Blot for Tie2 Phosphorylation: Cells (e.g., HUVECs, Tie2-high immortalized Bone Marrow
Macrophages) are treated with rebastinib and stimulated. Phospho-Tie2 (Tyr992) and total Tie2 are
detected using specific antibodies (e.g., from Cell Signaling Technology and Santa Cruz
Biotechnology) [1].

e Pharmacodynamic Biomarker Analysis in Clinical Trials: Evidence of TIE2 target engagement in
patients is assessed by measuring plasma Angiopoietin-2 (Ang-2) levels, which accumulate upon
TIEZ2 receptor blockade. Increased Ang-2 provides a pharmacodynamic readout for TIE2 inhibition [5].

Clinical Translation and Trial Insights

Rebastinib has been investigated in clinical trials for various solid tumors and hematological malignancies:

¢ Metastatic Breast Cancer: A Phase Ib study combined rebastinib (50 mg or 100 mg twice daily)
with paclitaxel or eribulin in HER2-negative metastatic breast cancer. The combination showed
pharmacodynamic evidence of TIE2 inhibition (increased Ang-2) and was well-tolerated, establishing
the recommended Phase Il dose [5].

e Ovarian Cancer: A Phase 1b/2 study explored rebastinib with weekly paclitaxel in patients with
platinum-resistant ovarian cancer, based on the hypothesis that targeting the Ang/TIE2 pathway could
enhance chemotherapy efficacy [7]. Preclinically, rebastinib plus chemotherapy extended survival in
a syngeneic murine model of ovarian cancer [6].

e Leukemia: An initial Phase 1 dose-finding study was conducted in patients with relapsed chronic
myeloid leukemia (CML) and acute myeloid leukemia (AML). While some activity was observed,
clinical benefit was insufficient for continued development in leukemia, leading to repurposing based
on its potent TIEZ2 inhibition [2].
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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